2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-amino-6-chlorophenol with bis(pinacolato)diboron under specific conditions. The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Chemical Reactions Analysis
2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid derivative to form carbon-carbon bonds with halides or pseudohalides in the presence of a palladium catalyst.
Scientific Research Applications
2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biologically active molecules and probes.
Medicine: It plays a role in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar compounds to 2-Amino-6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include other boronic acid derivatives such as:
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives
These compounds share similar reactivity patterns in Suzuki–Miyaura coupling reactions but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical transformations .
Properties
IUPAC Name |
2-amino-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKSEOFYKUFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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